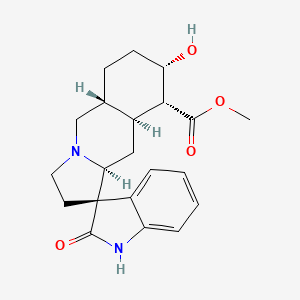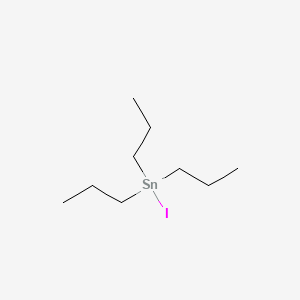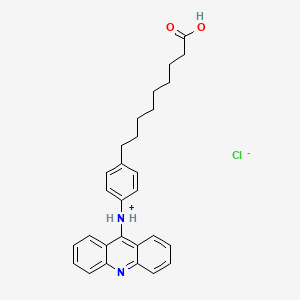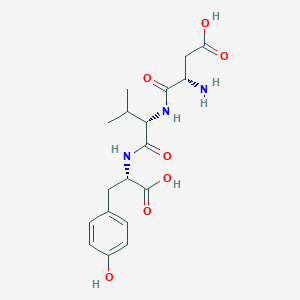
Aspartyl-valyl-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymopoietin ii(34-36) is a peptide fragment derived from the larger thymopoietin protein, which is involved in the induction of CD90 in the thymus. Thymopoietin plays a crucial role in the immune system by influencing the differentiation and maturation of T cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymopoietin ii(34-36) can be synthesized using conventional peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of thymopoietin ii(34-36) typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thymopoietin ii(34-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) is often employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, thymopoietin ii(34-36), and its oxidized or reduced derivatives, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Thymopoietin ii(34-36) has a wide range of applications in scientific research:
Immunology: It is used to study T cell differentiation and immune regulation.
Industry: The peptide is utilized in the development of immunomodulatory drugs and diagnostic assays.
Wirkmechanismus
Thymopoietin ii(34-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. These pathways involve the elevation of cyclic GMP levels, which in turn modulate T cell differentiation and immune responses . The peptide also influences neuromuscular transmission and immune regulation through its interaction with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymopentin (TP-5): A pentapeptide corresponding to amino acids 32-36 of thymopoietin, known for its immunomodulatory properties.
Thymosin-α1: Another thymic peptide involved in immune regulation and T cell maturation.
Thymulin: A thymic hormone that plays a role in T cell differentiation and immune responses.
Uniqueness
Thymopoietin ii(34-36) is unique due to its specific sequence and biological activity. Unlike other thymic peptides, it has a distinct role in neuromuscular transmission and immune regulation, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H25N3O7 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
JGLWFWXGOINXEA-YDHLFZDLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


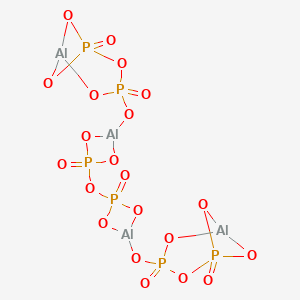
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
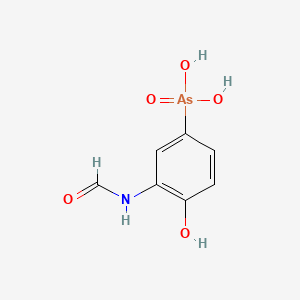

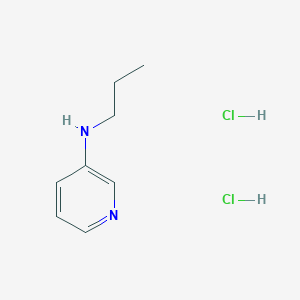
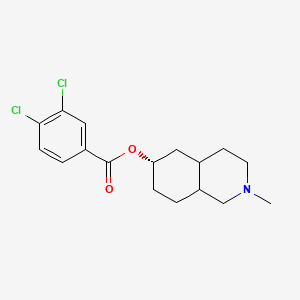
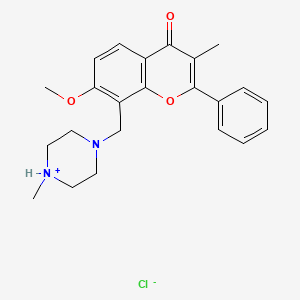
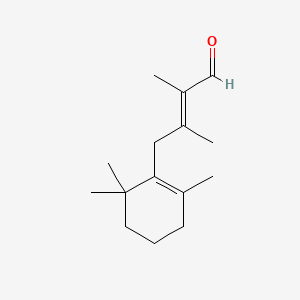
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
